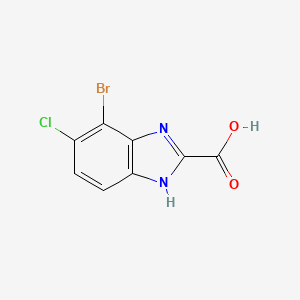

4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid

Descripción

Propiedades

Fórmula molecular |

C8H4BrClN2O2 |

|---|---|

Peso molecular |

275.48 g/mol |

Nombre IUPAC |

4-bromo-5-chloro-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H4BrClN2O2/c9-5-3(10)1-2-4-6(5)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Clave InChI |

JIXYLDGFVYDUFL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1NC(=N2)C(=O)O)Br)Cl |

Origen del producto |

United States |

Métodos De Preparación

Formation of Benzimidazole Core

The benzimidazole scaffold is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents. For halogenated benzimidazoles, starting materials often include halogen-substituted o-phenylenediamines or halogenated benzaldehydes.

Halogenation at Positions 4 and 5

Selective halogenation is critical for obtaining the 4-bromo and 5-chloro substitution pattern. Common methods include:

- Sandmeyer reactions starting from 4-amino or 5-amino benzimidazole derivatives, where diazotization followed by treatment with bromide or chloride sources installs the halogen atoms.

- Direct electrophilic halogenation using bromine or chlorine reagents under controlled temperature and solvent conditions to achieve regioselectivity.

For example, the 4-amino group on benzimidazole can be converted to 4-bromo or 4-chloro derivatives by diazotization and subsequent halide substitution.

Representative Synthetic Procedure (Inferred from Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-amino-5-chlorobenzimidazole-2-carboxylic acid | Condensation of 4-amino-5-chloro-o-phenylenediamine with formic acid derivatives | Formation of benzimidazole core with amino and chloro substituents |

| 2 | Diazotization of 4-amino group | NaNO2, HBr or HCl, low temperature (0-5°C) | Formation of diazonium salt intermediate |

| 3 | Sandmeyer halogenation | CuBr or CuCl catalysis | Replacement of diazonium with bromine or chlorine at position 4 |

| 4 | Hydrolysis or oxidation | Acidic or basic hydrolysis or chromic acid oxidation | Conversion to carboxylic acid at position 2 |

This sequence yields 4-bromo-5-chlorobenzimidazole-2-carboxylic acid with controlled regioselectivity and good yields.

Data Table Summarizing Key Synthetic Parameters

Research Discoveries and Optimization Insights

- The presence of both bromine and chlorine substituents enhances the compound’s reactivity and potential biological activity, making precise halogenation essential.

- Sandmeyer reactions provide a reliable method for selective halogen introduction on the benzimidazole ring, especially when starting from amino-substituted precursors.

- Oxidation methods for introducing the carboxylic acid group at position 2 have been refined to improve yields and minimize side reactions; chromic acid mixtures remain a classical choice but require careful handling.

- Alternative synthetic routes involving ester intermediates allow for versatile functional group transformations, including amidation and esterification for further derivatization.

- Reaction temperature and solvent choice critically influence regioselectivity and product purity, with low temperatures favored during diazotization to prevent side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .

Aplicaciones Científicas De Investigación

4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid ()

- Molecular Formula : C₁₅H₁₀BrClFN₃O₂

- Molecular Weight : 398.62 g/mol

- Key Differences: Substitutions: Bromine (4-bromo) and chlorine (2-chloro) are on the phenylamino side chain rather than the benzimidazole core. Additional groups: Fluorine at position 4 and a methyl group at position 1 of the benzimidazole. Applications: Likely optimized for kinase inhibition or antimicrobial activity due to the fluoro and methyl groups, which enhance lipophilicity and metabolic stability .

5-Bromo-2-Chlorobenzoic Acid ()

- Molecular Formula : C₇H₃BrClO₂

- Molecular Weight : 249.46 g/mol

- Key Differences: Simpler structure: A benzoic acid derivative with bromine (5-bromo) and chlorine (2-chloro) on the aromatic ring. Applications: Widely used as a synthetic building block for pharmaceuticals and agrochemicals.

Functional Analogues in Heterocyclic Chemistry

4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid ()

- Molecular Formula: C₁₆H₉BrFNO₂S

- Molecular Weight : 392.22 g/mol

- Key Differences :

4'-Bromobiphenyl-2-carboxylic Acid ()

- Molecular Formula : C₁₃H₉BrO₂

- Molecular Weight : 285.12 g/mol

- Key Differences :

- Biphenyl system with bromine on the para position of one ring and a carboxylic acid on the ortho position of the other.

- Applications : Utilized in liquid crystal synthesis and polymer additives. The biphenyl structure enhances thermal stability but reduces solubility in polar solvents compared to benzimidazoles .

Comparative Analysis Table

Research Findings and Key Insights

- Reactivity: The bromine and chlorine substituents in 4-bromo-5-chlorobenzimidazole-2-carboxylic acid enhance electrophilic substitution reactivity compared to non-halogenated benzimidazoles, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Bioactivity : Benzimidazole derivatives with halogen substitutions at positions 4 and 5 exhibit improved binding to biological targets (e.g., ATP-binding pockets in kinases) compared to simpler benzoic acids .

- Solubility: The carboxylic acid group in the title compound improves aqueous solubility relative to non-carboxylated analogues, such as 4'-bromobiphenyl-2-carboxylic acid, which is more lipophilic .

Q & A

Basic: What synthetic routes are recommended for preparing 4-bromo-5-chlorobenzimidazole-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step functionalization of benzimidazole precursors. A common approach includes:

Bromination/Chlorination: Introduce bromine and chlorine substituents regioselectively using electrophilic aromatic substitution (EAS). For example, bromine (Br₂ in H₂SO₄) can be directed to the 4-position via steric/electronic effects, followed by chlorination (Cl₂/FeCl₃) at the 5-position .

Carboxylic Acid Formation: Oxidize a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ under acidic conditions .

Key Considerations: Monitor reaction intermediates via TLC or HPLC to confirm regiochemistry. Use NMR (¹H/¹³C) to verify substitution patterns .

Advanced: How can regioselectivity conflicts during halogenation be resolved?

Methodological Answer:

Regioselectivity in EAS may deviate due to competing directing effects (e.g., meta vs. para substitution). Strategies include:

- Directing Group Optimization: Temporarily install a nitro (-NO₂) or sulfonic acid (-SO₃H) group to override inherent ring electronics .

- Solvent/Reagent Tuning: Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring the desired position .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to predict substituent effects and optimize reaction conditions .

Data Contradiction Analysis: If experimental results conflict with predictions, cross-validate using isotopic labeling or X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3500 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

Advanced: How to address discrepancies in melting point data across literature sources?

Methodological Answer:

Melting point variations may arise from:

- Purity Differences: Recrystallize the compound using solvents like ethanol/water and compare with literature values .

- Polymorphism: Perform DSC/TGA to identify polymorphic forms and correlate with reported data .

- Experimental Conditions: Standardize heating rates (1–2°C/min) and sample preparation (e.g., grinding) .

Resolution Workflow:

Replicate synthesis/purification steps from conflicting studies.

Cross-analyze using PXRD to confirm crystalline structure .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential corrosivity .

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks from halogenated intermediates .

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste via hazardous chemical protocols .

Advanced: How to optimize catalytic coupling reactions involving this compound?

Methodological Answer:

For Suzuki-Miyaura or Ullmann couplings:

- Catalyst Screening: Test Pd(PPh₃)₄, CuI, or NiCl₂ with ligands (e.g., BINAP) to enhance cross-coupling efficiency .

- Solvent Selection: Use DMF or THF for solubility, and add bases (K₂CO₃) to deprotonate the carboxylic acid .

- Kinetic Analysis: Monitor reaction progress via GC-MS and optimize temperature (80–120°C) to minimize decarboxylation .

Basic: How to purify 4-bromo-5-chlorobenzimidazole-2-carboxylic acid?

Methodological Answer:

- Recrystallization: Dissolve in hot ethanol, filter through activated charcoal, and cool to 4°C for crystal growth .

- Column Chromatography: Use silica gel with a gradient eluent (hexane:ethyl acetate = 3:1 to 1:2) to isolate the product .

- Acid-Base Extraction: Partition between aqueous NaOH (pH >12) and dichloromethane to remove non-acidic impurities .

Advanced: How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Control Experiments: Verify assay conditions (e.g., pH, temperature) and test against known standards (e.g., cisplatin for cytotoxicity) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .

- Statistical Validation: Apply ANOVA or t-tests to assess significance of contradictory results across replicates .

Basic: What storage conditions prevent decomposition?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to slow hydrolysis of the carboxylic acid group .

- Desiccant: Include silica gel packs to absorb moisture and prevent dimerization .

- Light Protection: Use amber vials to avoid photodegradation of the benzimidazole core .

Advanced: How to validate computational docking results for this compound as a kinase inhibitor?

Methodological Answer:

- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to predict binding poses .

- Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding affinity (KD) and correlate with docking scores .

- Mutagenesis Studies: Introduce point mutations in the kinase active site to confirm predicted interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.